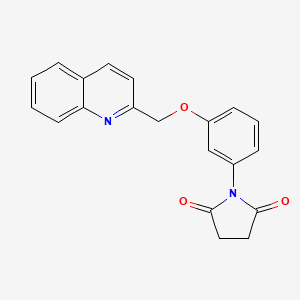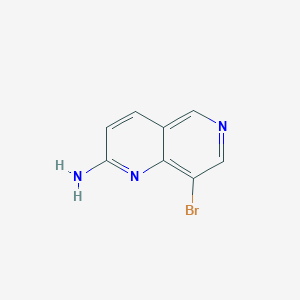
8-Bromo-1,6-naphthyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-1,6-naphthyridin-2-amine: is a heterocyclic compound with the molecular formula C8H6BrN3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,6-naphthyridin-2-amine typically involves the bromination of 1,6-naphthyridin-2-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The choice of solvent and brominating agent can vary based on cost, availability, and environmental considerations. Continuous flow reactors might be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: 8-Bromo-1,6-naphthyridin-2-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Oxidized derivatives of the naphthyridine ring.
Coupling Products: Biaryl or heteroaryl compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 8-Bromo-1,6-naphthyridin-2-amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable for creating libraries of compounds for screening in drug discovery.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structure allows for modifications that can enhance binding affinity and selectivity.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. They may exhibit activities such as antimicrobial, antiviral, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and dyes, due to its stable aromatic structure and reactivity.
Mécanisme D'action
The mechanism of action of 8-Bromo-1,6-naphthyridin-2-amine and its derivatives often involves interaction with biological macromolecules such as proteins or nucleic acids. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The naphthyridine core can intercalate with DNA or inhibit enzymes by occupying the active site.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-1,8-naphthyridin-2-amine
- 8-Bromo-1,7-naphthyridin-6-amine
- 1,6-naphthyridin-2-amine
- 1,5-Naphthyridin-3-amine
Uniqueness
8-Bromo-1,6-naphthyridin-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its isomers, the position of the bromine atom and the amine group can result in different binding modes and selectivity profiles in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C8H6BrN3 |
|---|---|
Poids moléculaire |
224.06 g/mol |
Nom IUPAC |
8-bromo-1,6-naphthyridin-2-amine |
InChI |
InChI=1S/C8H6BrN3/c9-6-4-11-3-5-1-2-7(10)12-8(5)6/h1-4H,(H2,10,12) |
Clé InChI |
DSKYYPPTFGPHDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C(C=NC=C21)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


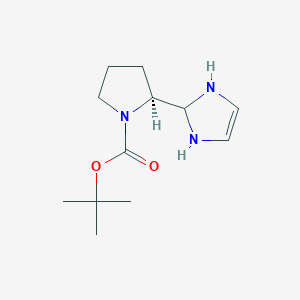
![3-(2-Methoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12872081.png)

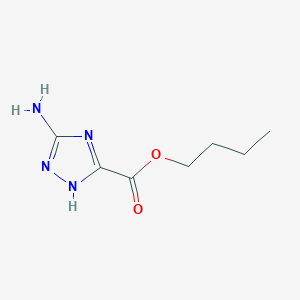
![8-Fluoro-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one](/img/structure/B12872105.png)
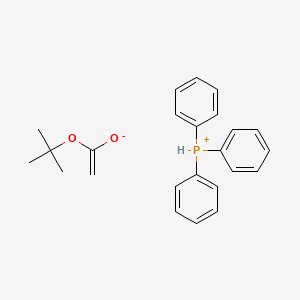
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B12872114.png)
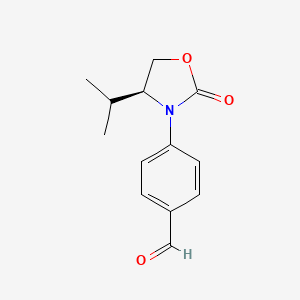
![2-(Difluoromethoxy)benzo[d]oxazole-7-carboxamide](/img/structure/B12872125.png)

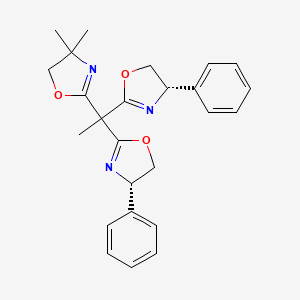

![4-Iodobenzo[d]oxazol-2(3H)-one](/img/structure/B12872157.png)
